N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-9-5-4-8-18(19)23-21(25)24-13-12-16(14-24)27-20-11-10-15-6-2-3-7-17(15)22-20/h2-11,16H,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGQAQCUJFVZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Attachment of the Quinolin-2-yloxy Group: This step involves the nucleophilic substitution of a quinoline derivative with a halogenated pyrrolidine intermediate.
Introduction of the Methoxyphenyl Group: The final step includes the coupling of the methoxyphenyl group to the pyrrolidine ring, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the quinoline and pyrrolidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrrolidine and quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468). Key findings include:
- Cell Proliferation Assays : MTT assays demonstrated that certain derivatives exhibited notable cytotoxicity against breast cancer cell lines.
- NCI-60 Cell Panel Assays : The compound was tested against a panel of 60 human tumor cell lines, showing promising results in inhibiting cell growth.
Study Example: Antiproliferative Effects on Breast Cancer Cells
A study conducted by researchers at Taipei Medical University synthesized various derivatives of quinoline and tested their effects on breast cancer cell lines. Among the 26 compounds evaluated, those structurally similar to N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide showed significant inhibition across multiple cell lines.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has also been studied, particularly its activity against various kinases, which are critical in cancer progression:
- Kinase Inhibition Studies : Research indicates that modifications to the pyrrolidine scaffold can enhance selectivity and potency against specific kinases. For example, compounds with a chiral pyrrolidine structure exhibited nanomolar activity against CK1γ and CK1ε.
Study 1: Antiproliferative Effects on Breast Cancer Cells
In a recent study published by Taipei Medical University, various derivatives were synthesized and tested for their effects on breast cancer cell lines. The results indicated significant cytotoxicity, particularly for compounds resembling N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide.
Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of pyrrolidine derivatives. The study revealed enhanced selectivity for CK1 kinases through specific substituents on the pyrrolidine ring, confirmed by X-ray crystallography showing strong binding interactions between the compound and target kinases.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and quinoline groups may facilitate binding to these targets, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound shares a pyrrolidine-1-carboxamide scaffold with multiple analogs but differs in substituent chemistry:
Critical Analysis of Substituent Impact
Aromatic vs. Aliphatic Substituents
- 2-Methoxyphenyl Group : Common across analogs; the methoxy group enhances solubility and π-stacking interactions in hydrophobic binding pockets .
- Quinolin-2-yloxy: The planar quinoline system may improve stacking with aromatic residues in enzyme active sites, contrasting with the bent imidazopyridine geometry .
Stereochemical Considerations
- Stereoselectivity : highlights enantiomer-specific activity in pyrrolidine carboxamides (e.g., (S)-enantiomers showing higher potency), suggesting the target compound’s stereochemistry could critically influence efficacy .
Biological Activity
N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurological disorders. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C21H21N3O3
- Molecular Weight : 363.4 g/mol
- CAS Number : 2034248-66-1
The structure features a pyrrolidine ring, a quinoline moiety, and a methoxyphenyl group, which contribute to its biological activity.
Synthesis
The synthesis of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions starting from suitable precursors.
- Introduction of the Quinoline Moiety : Accomplished via nucleophilic substitution reactions.
- Attachment of the Methoxyphenyl Group : This step generally involves electrophilic aromatic substitution.
- Formation of the Carboxamide Linkage : Finalized through amide bond formation using reagents like carbodiimides .
Anticancer Properties
Research indicates that N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide exhibits significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound induces apoptosis in cancer cells, with mechanisms involving the modulation of key signaling pathways such as NF-kB and IKKβ inhibition .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu Hypopharyngeal | 12 | Induction of apoptosis |
| HeLa Cervical Cancer | 15 | Inhibition of NF-kB signaling |
| MCF-7 Breast Cancer | 10 | Cell cycle arrest and apoptosis induction |
Neurological Effects
In addition to anticancer properties, preliminary studies suggest potential neuroprotective effects. The compound may interact with neurotransmitter systems, indicating possible benefits in treating neurodegenerative diseases:
- Mechanism : The compound may act as an antagonist at certain receptors involved in neuroinflammation, which is a significant factor in conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide in various biological contexts:
- Study on Apoptosis Induction : A recent study demonstrated that this compound significantly increased apoptosis markers in FaDu cells compared to control groups, suggesting its potential as a therapeutic agent in head and neck cancers .
- Inhibition of Cancer Cell Proliferation : Another research highlighted its ability to inhibit proliferation in breast cancer cell lines through cell cycle arrest mechanisms .
- Neuroprotective Studies : Investigations into its effects on neuroinflammation showed promising results, indicating that it could reduce markers associated with neurodegenerative diseases .
Q & A
Q. What experimental strategies are recommended for synthesizing N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, using Sharpless epoxidation or Evans oxazolidinone methodologies to control stereochemistry at the pyrrolidine ring. Characterization via chiral HPLC or polarimetry is critical to confirm purity .
Q. How can researchers characterize the solid-state forms of this compound to assess polymorphism?
- Methodological Answer : Polymorphism studies require a combination of techniques:
- X-ray diffraction (XRD) for crystal structure determination.
- Differential scanning calorimetry (DSC) to identify thermal transitions.
- Dynamic vapor sorption (DVS) to study hygroscopicity.
Patent data on structurally similar pyrrolidine-carboxamides suggest that salt formation (e.g., hydrochloride salts) can stabilize specific polymorphs .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Begin with target-specific binding assays (e.g., radioligand displacement for receptor affinity). Follow with functional assays (e.g., cAMP accumulation for GPCR activity). Use HEK293 or CHO-K1 cells transfected with the target receptor to ensure reproducibility .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Advanced Research Questions
Q. How to resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Conduct:
- Metabolic stability assays (e.g., liver microsomes or hepatocytes).
- Plasma protein binding studies to assess free drug concentration.
- Physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Adjust dosing regimens or consider prodrug strategies if poor bioavailability is observed .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What computational methods are effective for predicting off-target interactions of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) against a panel of structurally related receptors. Validate predictions with pharmacophore mapping (e.g., Schrödinger’s Phase) and molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Cross-reference with databases like ChEMBL for known off-target liabilities .
Q. How to design experiments to evaluate the impact of salt forms on bioavailability?
- Methodological Answer : Compare pharmacokinetic parameters (Cmax, AUC) of free base vs. salt forms (e.g., hydrochloride, mesylate) in rodent models. Use solubility-pH profiles and intrinsic dissolution rate (IDR) testing to correlate physicochemical properties with absorption. Patent precedents highlight trifluoroethyl-substituted analogs showing improved solubility via salt formation .
Data Analysis & Validation
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Methodological Answer : Implement quality by design (QbD) principles:
Q. What statistical approaches are recommended for validating contradictory toxicity data across models?
- Methodological Answer : Apply Bayesian hierarchical modeling to integrate data from in vitro (e.g., Ames test), in vivo (rodent toxicity), and in silico (ProTox-II) sources. Use receiver operating characteristic (ROC) curves to assess predictive power of individual assays. Prioritize assays with high sensitivity/specificity ratios .
Advanced Characterization Techniques
Q. How to confirm the stereochemical configuration of the pyrrolidine ring?
- Methodological Answer : Single-crystal XRD is the gold standard. For non-crystalline samples, use vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) combined with computational simulations (TD-DFT) to assign absolute configuration .
Q. What methodologies are suitable for studying metabolite identification?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with LC-MS/MS fragmentation. Use stable isotope labeling (e.g., ¹⁴C or deuterium) to trace metabolic pathways. Human liver microsomes (HLMs) and recombinant CYP enzymes can identify phase I/II metabolism routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


